molecular formula C10H18N2O5 B3105224 1-(Oxetan-3-yl)piperidin-4-amine oxalate CAS No. 1523571-88-1

1-(Oxetan-3-yl)piperidin-4-amine oxalate

Cat. No.: B3105224
CAS No.: 1523571-88-1
M. Wt: 246.26
InChI Key: YMFLPRBJWRNZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxetan-3-yl)piperidin-4-amine oxalate is a useful research compound. Its molecular formula is C10H18N2O5 and its molecular weight is 246.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis of N-Tosyl Piperidinyl-Containing α-Aminophosphonates : A series of novel (4'-tosyl) piperidin-4-yl containing α-aminophosphonates were synthesized efficiently under solvent-free conditions, displaying insecticidal activities against Plutella xylostella. This showcases the potential application of piperidin-4-yl derivatives in the development of new insecticides (Jiang et al., 2013).

Biological Evaluation of Oxadiazole Derivatives : The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides was carried out, leading to compounds with significant butyrylcholinesterase enzyme inhibition. This highlights the compound's potential for treating diseases associated with cholinesterase enzymes, such as Alzheimer's (Khalid et al., 2016).

Catalytic Oxidation of Cyclic Amines to Lactams : The study discusses the efficient catalytic conversion of cyclic amines to lactams using CeO2-supported gold nanoparticles. This transformation is crucial for synthesizing chemical feedstocks and pharmaceutical intermediates, demonstrating the versatility of piperidine derivatives in chemical synthesis (Dairo et al., 2016).

Chemical Synthesis and Characterization

Development of Privileged CGRP Receptor Antagonist Substructure : The paper describes efficient syntheses of 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key substructure in CGRP receptor antagonists. This work emphasizes the role of piperidin-4-yl derivatives in medicinal chemistry for developing new therapeutic agents (Leahy et al., 2012).

Synthesis of Enantiomeric Pure Indole Derivatives : This research outlines the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, demonstrating the importance of piperidin-4-yl derivatives in creating enantiomerically pure compounds for pharmaceutical applications (Król et al., 2022).

One-Pot Oxetane to Carbamate Conversions : The study showcases an effective one-pot reaction for coupling oxetanes, amines, and CO2 to produce functionalized carbamates. This highlights the utility of oxetan-3-yl derivatives in synthesizing drug-relevant molecules through environmentally friendly processes (Guo et al., 2016).

Properties

IUPAC Name

oxalic acid;1-(oxetan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2H2O4/c9-7-1-3-10(4-2-7)8-5-11-6-8;3-1(4)2(5)6/h7-8H,1-6,9H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFLPRBJWRNZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.